Journal Name:New Journal of Chemistry
Journal ISSN:1144-0546
IF:3.925
Journal Website:http://pubs.rsc.org/en/journals/journalissues/nj
Year of Origin:1987
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:2233
Publishing Cycle:Monthly
OA or Not:Not
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03819J
Phillyrin has good biological activity, but it is insoluble in water, which restricts its use in various industries. In our work, we prepared phillyrin using a green and rapid method from Forsythia suspensa leaves, and its purity is greater than 93%. Then, phillyrin was made to interact with different kinds of cyclodextrins (CDs) as a way to improve the water solubility of phillyrin, and the interaction mechanism between CDs and phillyrin was speculated by various characterization methods. First, phase solubility experiments showed that the phase solubility curves of all three CD inclusion complexes were AL-shaped, indicating that all three inclusion complexes were prepared using phillyrin with CDs in a 1 : 1 stoichiometric ratio. And based on this result, three cyclodextrin inclusion compounds, phillyrin/HP-β-CD (complexation efficiency (CE): 82.58%, the loading efficiency (LE): 22.27%), phillyrin/DM-β-CD IC (CE: 89.31%, LE: 24.83%) and phillyrin/β-CD IC (CE: 68.59%, LE: 23.67%), were prepared. Then, phillyrin was successfully encapsulated as determined by various characterization analyses, after which the conformations of the inclusion complex interactions were analyzed by NMR and molecular docking. The result also indicated that the water solubility of the phillyrin/HP-β-CD, phillyrin/DM-β-CD IC and phillyrin/β-CD IC has significantly improved, which was 30.02, 41.91 and 14.56 times higher than that of pure phillyrin. And the inclusion of CDs also considerably improved the antioxidant capacity of phillyrin, and the DPPH clearance rates of the three inclusion compounds were 4.34, 4.46 and 4.79 times higher than those of pure phillyrin, respectively, and the ABTS clearance rates were 1.35, 1.70 and 1.62 times higher than that of pure phillyrin. The prepared inclusion complexes can be applied in the functional food industry as active ingredients.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03758D
Effective signal amplification is necessary for the sensitive detection of low-abundance proteins. In this work, a sandwich-type immunosensor for the sensitive detection of alpha-fetoprotein (AFP) was prepared. Hollow mesoporous silica spheres (HMSS) with a large specific surface area and loading capacity were synthesized. Next, their adsorption performance was improved by a hyaluronic acid (HA) coating that could inhibit the escape of lead(II) ions adsorbed on the hollow silica spheres. After that, an “off–on” strategy was applied to the immunosensor to amplify δ I. The sensitive detection of AFP was obtained by square wave voltammetry (SWV). The antifouling material (HA) not only reduces non-specific binding, but also has good biocompatibility and increases the number of attached secondary antibodies. Finally, we confirmed the successful application of the “off–on” strategy by some electrochemical tests. The final electrochemical sensor has high sensitivity and a low detection limit of 9.9 fg mL−1 (S/N = 3). The proposed “metal ion (organic small molecule)-HMSS@HA” bioresponsive release system has potential application value as a carrier for other electroactive substances.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03752E
Herein, a 3D SERS substrate based on nickel foam (NF) and silver nanoparticles (AgNPs/NF 3D SERS) was synthesized using vacuum-assisted thermal evaporation deposition. The performance of the AgNPs/NF 3D SERS substrate was investigated using rhodamine 6G (R6G) as a probe molecule at different AgNP deposition levels. The highest sensitivity of the substrate with a limit of detection (LOD) of 10−9 M and an enhancement factor (EF) of 1.56 × 106 was achieved when the optimal amount of AgNPs was reached. Moreover, the use of R6G at 10−6 M concentration as the probe molecule ensured the relative standard deviation (RSD) of 9.2% for the AgNPs/NF 3D SERS substrate, and its SERS performance hardly decreased after 30 days of placement at room temperature, which evidenced that the prepared SERS substrate had favorable stability and repeatability. Finally, the substrate was used to analyze carbendazim in deionized and river water in two different environments. The results revealed that the LOD of CBZ was as low as 10−7 M under both conditions, and there was a good linear relationship between the CBZ concentration and the SERS signal intensity (R2 = 0.955 and 0.927, respectively), which demonstrated the great potential of AgNPs/NF 3D SERS substrates for pesticide residue identification in practical analysis.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03565D
In the present work, mesoporous Pt/CeO2(MOF) was synthesized from Pt-containing CeBDC by high-temperature treatment for application in low-temperature HCHO oxidation. The catalytic results show that Pt/CeO2(MOF) possesses enhanced HCHO oxidation performance where its HCHO conversion rate is up to 78% while that of a commercial CeO2-supported Pt catalyst is only 31% at room temperature. Simultaneously, in a long-term HCHO oxidation experiment, Pt/CeO2(MOF) can remain catalytically stable. Kinetic studies demonstrate the more likely oxidation of HCHO molecules on Pt/CeO2(MOF). Structural characterization shows that Pt/CeO2(MOF) does not have an organic composition, which is elementally identical to that of a commercial CeO2-supported Pt catalyst. The Pt nanoparticles of Pt/CeO2(MOF) are mainly dispersed in the mesopores of CeO2 to significantly increase the number of Pt–O–Ce interfaces. Due to its structural characteristics, the mesoporous Pt/CeO2(MOF) possesses more reactive oxygen species, including peroxides (O22−). HCHO-DRIFTS studies demonstrate that the reaction rates of the two steps of HCHO decomposition, i.e. DOM transformation and CO oxidation, dramatically increase on Pt/CeO2(MOF). Moreover, the formate decomposition step of Pt/CeO2(MOF) is relatively faster than those of control catalysts. These factors could be responsible for the excellent low-temperature HCHO oxidation performance of the mesoporous Pt/CeO2(MOF).
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03643J
Four new coordination polymers (CPs), namely, [Ni(H2L)1.5(1,10-phen)(H2O)2]n(1), {[Ni(H2L) (dib)]·2H2O}n(2), {[Ni(L)0.5(bix)]·H2O}n(3), and [Ni(L)(dpa)0.5(H2O)]n(4) (H4L = 5,5'-(ethene-1,2-diyl)diisophthalic acid; 1,10-phen= 1,10-phenanthroline; dib= 1,4-bis(1H-imidazol-1-yl)benzene; bix = 1-(4-((1H-imidazol-1-yl)methyl)benzyl)-1H-imidazole; and dpa = (E)-1,2-di(pyridin-4-yl)diazene), exhibit diverse coordination modes of the H4L ligand and fascinating crystal structures. Complex 1 displays a one-dimensional chain structure constructed from H2L2− ligands. 2 presents a 2D 2-fold interpenetrating framework, while 3 and 4 have similar 3D (4,6)-connected topology structures. Different auxiliary linkers may be able to induce different conformations and coordination modes of H4L and have an impact on the resulting networks, according to the structural variety of complexes. In addition, the magnetic properties of 1–4 were investigated in detail, which revealed that either weak ferromagnetic or antiferromagnetic interactions occurred between Ni(II) centers in 1–4. Hirshfeld surface analysis is employed to explore the noncovalent interactions that are responsible for crystal packing quantitatively.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ00954H
The presence of syn and anti-conformers in tetramethyl substituted meta-benziporphodimethenes has been well studied. Herein, we report a new sterically hindered hexaaryl-m-benziporphodimethene (m-BPDM) using benzaldehyde and its Zn(II) and Cd(II) complexes. The UV-Vis, mass, and NMR characterized data confirmed the synthesis of these m-BPDM analogues. Time-dependent DFT analysis has been performed to visualize the distribution of electron density at the HUMO and LUMO. The present work primarily focuses on the comparative study of the syn,anti-conformers of metallated meta-benziporphodimethenes upon increasing the bulkiness at the sp3meso carbon atoms. The placement of –H, –CH3, and –Ph groups at the C6- and C21-positions of m-BPDM greatly impacts the stability of these conformers, which has been explored. Along with this, a comparison has also been drawn between the reported X-ray crystallographic geometry and B3LYP/LANL2DZ optimized structures for free-base tetramethyl-m-BPDM and its Zn(II) and Cd(II) complexes. The article sums up the much-anticipated results from the tetramethylene analogue of m-BPDM, which were contrary to that of tetraphenylene analogues.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04438F
A novel class of benzimidazole–thiazole products have been designed as potential inhibitors of cyclooxygenase, and the synthesized compound structures were verified using instrumental analysis techniques. The in vitro inhibitory effect on COX-1 was dose-dependent, with a significant reduction in effectiveness at lower concentrations. Among the compounds (7b) (IC50 0.297 μM) (7c) (IC50 0.311 μM) (8b) (IC50 0.279 μM) and (8c) (IC50 0.215 μM), which are the most active compounds, IC50 values were close to celecoxib (IC50 0.132 μM) against COX-2. Molecular docking studies were carried out on compounds against COX-2 using Glide XP. The compounds 7b, 7c, 8b, and 8c demonstrated significant docking scores of −8.927 kcal mol−1, −8.578 kcal mol−1, −8.485 kcal mol−1, and −8.899 kcal mol−1, respectively, which suggest a promising interaction with the COX-2 enzyme. Moreover, molecular dynamics simulations of 100 ns duration were performed with COX-2 and active compound complexes using Gromacs. The dynamic simulation results support the findings from the molecular docking studies and suggest that compounds 7b, 7c, 8b, and 8c may have the potential to act as potent and selective COX-2 inhibitors.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04124G
Carbon nanotube (CNT) arrays are an attractive material, and achieving their low-cost and controllable growth is a difficult task. In this study, a strategy for the integrated growth of CNT arrays is proposed to control the deep fusion of catalyst preparation and CNT growth with full parameters. The experimental results of more than ten kinds of combinations controlling the reaction process from three aspects of substrate roughness, infiltration time and preheating temperature are described in detail. The proposed multi-objective full-parameter particle swarm optimization algorithm is used for adaptive iteration, and a multi-factor optimal CNT diameter and dispersion mathematical model is established. The error between the experimental diameter of the CNT arrays and the calculated value of the optimal mathematical model is 5.8%. Finally, inspired by plants growing towards the sun, the reaction-energy (entropy) growth mechanism is proposed, which provides a basis for the synergistic regulation of reaction and energy. The integrated growth of the CNT arrays provides an important reference for accurate, energy-saving and efficient prediction and regulation of the morphology and performance of the CNT arrays. Meanwhile, it also has great potential application value in electronic devices (such as carbon-based chips).
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03866A
Organic dye wastewater is a tremendous threat to the environment and human beings. Adsorption as a simple but effective approach for dye removal has attracted widespread attention. However, this promising method is dictated by the development of highly cost-effective adsorbents. Porous organic polymers (POPs) as a new type of porous adsorbent for efficient dye removal have exhibited tremendous potential. However, the scalable production of POPs is still a tremendous challenge, due to the very poor availability of building blocks, often involving tedious synthesis and extremely expensive starting materials. In this study, a kind of carbamate-based POP (CPOP) was designed and synthesized by a simple urethane reaction in one step between 4,4′-diphenylmethane diisocyanate and phloroglucinol without any catalysts. The structure and physicochemical properties of CPOPs were fully characterized and the adsorption and removal performances of organic dyes in water were evaluated. The results indicated that CPOPs with high stability can efficiently and selectively adsorb methylene blue (one of the most widely used dyes) in water. Considering the simple and easy-to-scaleup preparation process and commercially available low-cost raw materials, CPOPs as adsorbents have great potential for use in the treatment of dye wastewater.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ02615A
The rational design of an active and stable electrocatalyst for the hydrogen evolution reaction (HER) is demonstrated as a major challenge for the renewable energy-driven water-splitting process. Herein, a unique structure of nitrogen-doped carbon-based Mo2C@TiO2 (NC/Mo2C@TiO2) was synthesized via controlling incorporation of TiO2 nanoparticles in the carbonization process to achieve promising electrocatalytic activity towards the HER. The electronic structure of Mo2C nanodots was regulated by TiO2 and nitrogen-doped carbon, thus exposing abundant active sites for the HER. Electrochemical measurement shows that the NC/Mo2C@TiO2 electrocatalyst has a low overpotential of 167 mV at 10 mA cm−2 with a Tafel slope of 158 mV dec−1 in 1 M KOH. The electrocatalyst shows excellent stability with a slightly declined current density of 92.88% after 35 h of operation because of the involvement of TiO2. Moreover, the design concept can be extended to developing other transition metal carbide electrocatalysts.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04934E
Replacement of electron-donating N,N-dialkyl groups with azacyclic groups has been described as a promising auxochrome to improve the low fluorescent quantum yields (ΦF) of conventional fluorophores. However, the insufficient brightness and poor solubility of fluorophores pose a significant bottleneck for bioimaging. A new type of fluorescent coumarin dye was designed and synthesized using 7-azaspiroketals as the electron-donating auxochrome group. Such modifications resulted in high-quality coumarin fluorophores with improved solubility and brightness. To the best of our knowledge, this is the first report of using apex-N-substituted azaspiroketals as an electron donor group in any class of donor–acceptor dye. Furthermore, the successful application of these new dyes in biological imaging for living cells has been demonstrated.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03859A
The fabrication of polymetallic selenide nanomaterials as supercapacitor electrode materials via a convenient and efficient design route has become the center of attention in energy storage research. However, the design and synthesis of such materials still does not address the major challenges of optimal energy storage. Herein, we present the synthesis of high-performance selenated polymetallic amorphous Co/Mo–MnSex supercapacitor electrodes with metal MOFs as precursors. The morphology and capacitance of the electrodes are improved by changing the structure of Co/Mo–MOF through ion doping and hydrothermal selenization. At a current density of 1 A g−1, the Co/Mo–MnSex electrode material exhibits an ultrahigh specific capacitance of 3679 F g−1. In particular, the combined hybrid supercapacitor (HBS) has an excellent energy density of 141.3 W h kg−1 at a power density of 496 W kg−1 and even 79.7 W h kg−1 at a power density of 15 105.3 W kg−1. It can light up light strips 0.5 and 1.0 m in length. In addition, the superb cycling stability of the electrode material can be corroborated by its retention rate of 96.0% after 35 000 cycles. This work synthesized excellent supercapacitor electrode materials through a facile and novel method and provides insights into the design of MOF-based polymetallic materials.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03956K
A novel and facile method for the formation of C–S bonds via Mn(III) promoted cross-coupling reaction of disulfides with dialkyl phosphites under mild reaction conditions has been achieved. This strategy allows various dialkyl phosphites and disulfides to be transferred into the desired products in good to excellent yields.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03807F
A novel approach for creating a hybrid material consisting of molecular polyoxometalate–polyhedral oligomeric silsesquioxane (POM–POSS) was developed, with a primary emphasis on overcoming the challenges related to the solar-driven production of hydrogen (H2) and the elimination of harmful bacteria in polluted wastewater. Herein, the Lindqvist-type polyoxometalate cluster, tetrabutylammonium hexamolybdate [LPOM(Mo)] and the aminopropyl heptaisobutyl silsesquioxane (POSS–NH2) were combined through covalent linkage to form the POM organoimido POSS hybrid material by a dehydration reaction. Various analytical techniques, such as FT-IR spectroscopy, BET, NMR spectroscopy, and ESI–MS, were used to investigate the development of a covalent POM–POSS hybrid material. HR-TEM images of the POM–POSS hybrid material demonstrated that the flat sheets were rectangular in shape with a size distribution ranging from 2.5 ± 0.2 μm in length to 0.2 ± 0.02 μm in width. The POM–POSS hybrid material showed a more efficient photocatalytic system compared to POM prompted by a visible region absorption shift, photoluminescence quenching effect, and increased photocurrent generation (2.1 μA cm−2). Antibacterial tests demonstrated the highest photoinactivation against Escherichia coli (E. coli) cells after 45 min of sunlight exposure. The POM–POSS hybrid material exhibited excellent H2 generation (2461 μmol g−1 h−1) than LPOM(Mo) (2051 μmol g−1 h−1) owing to the improved photocatalytic system via the covalently linked organoimide ligand from POSS–NH2. Furthermore, the reusability of the POM–POSS hybrid material was assessed by measuring its photocatalytic H2 production rate over ten consecutive cycles, and the stability of the catalytic activity was demonstrated. These findings demonstrate a rational method for constructing POM–POSS material with controlled chemical composition and architecture for H2 production under abundant sunlight.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04123A
Rich oxygen atom-decorated conjugated microporous polymers (O-CMPs) have been synthesized for CO2 uptake. The controlled porosity, good stability, and rich oxygen atoms within the O-CMPs indicate their high potential for CO2 capture. Notably, we observed an enhancement in capacity and selectivity through the improvement of adding oxygen atoms, facilitated by quadrupole interactions.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04131J
Aiming to design economical metal-based medications to replace platinum-based drugs in the treatment of a variety of cancers, this article presents four new Zn(II) and Cd(II) complexes namely [Zn(LmMe)(OTf)2] (C1), [Cd(LmMe)(Cl)(OAc)] (C2), [Zn(LmBn)(Cl)2] (C3) and [Cd(LmBn)(Cl)(OAc)] (C4), where LmMe = pyridine-2,6-dicarbonyl)bis((1-methylpyridin-1-ium-3-yl)amide and LmBn = pyridine-2,6-dicarbonyl)bis((1-benzylpyridin-1-ium-3-yl)amide, and their anticancer potential. These mesoionic ligands were derived in situ from their respective pro-ligands, H2LmMe(OTf)2 and H2LmBn(Cl)2 in the presence of 1,8-diazabicyclo(5.4.0)undec-7-ene (DBU) as a base during complex formation reactions. Elemental analysis, FT-IR and NMR (1H & 13C) spectroscopy were employed to systematically characterize the complexes and single crystal X-ray crystallography was used to confirm the structures. X-ray structural analysis of C3 and C4 revealed that the ligands coordinated to the metal centre in a NNN tridentate fashion, forming two five membered chelate rings. Intermolecular interactions within the crystal structure of C3 and C4 were examined by Hirshfeld surface analysis. Electronic spectroscopy, viscosity measurements and cyclic voltammetry were used to examine the mechanism of interaction of the compounds with CT-DNA. All inspected compounds showed strong affinity toward CT-DNA via non-covalent nature with intrinsic binding constant values in the range of 5.8 × 103–9.0 × 104 M−1. The MTT assay was executed to test the compound's ability to inhibit the proliferation of two human cancer cell lines (MCF-7 and T47D) along with a normal cell line (Vero). The in vitro anticancer studies showed that the complexes are more efficacious towards MCF-7 and T47D in the following order C4 > C3 > C2 > C1 and the results are consistent with the DNA binding potential. Moreover, the IC50 value of complex C4 in the T47D cell line (21.00 ± 1.41 μM) was comparable to that of cisplatin (25.10 ± 1.09 μM).
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04496C
Ionic liquid-catalysed oxygenation of quinoxalin-2(1H)-one utilizing aerobic oxygen as a green oxidant under visible light conditions at room temperature has been described. Various N-1-alkyl and aryl-substituted quinoxalin-2(1H)-ones provided good yields of the desired products. The ionic-liquid tetramethylammonium hydroxide (TMAH) employed is readily available and promotes the oxygenation under additive and base-free conditions. The present procedure illustrates the applicability at gram scale reactions and showcases the subsequent conversion of the target product into glycogen phosphorylase inhibitors.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04638A
Pillared ferrous nitroprussides form an interesting series of coordination polymers where the spin crossover (SCO) behavior has been observed for several pillar organic molecules. This contribution reports such a reversible spin transition for the titled composition. The high-to-low spin transition (HS → LS) involves an electron density redistribution in the iron atom and its coordination environment, which is probed by magnetic (SQUID) measurements, IR, Raman, Mössbauer spectra, and DSC curves. The Mössbauer spectra recorded at 300 and 5 K disclose why in pillared ferrous nitroprussides, the SCO is possible despite the repulsive NO–NC electrostatic interaction in the interlayer region and the low electron density found at the CN5σ orbital of the equatorial ligands. On the sample cooling and related unit cell contraction, the NO–NC repulsive interaction enhances, and electron density is returned from the NO group and axial CN to the iron atom in the nitroprusside ion. This effect is particularly reinforced during the HS → LS transition. The increase of the electron density at the iron atom results in a stronger π-back donation interaction with the equatorial CNs to increase the charge accumulated at their CN5σ orbitals. This makes possible the formation of a stronger Fe–NC coordination bond, increasing the 10Dq value, and contributing to stabilizing the LS state of the iron atom. Such concerted electron density redistribution mechanisms, supported by IR and Mössbauer spectra, make possible the SCO in pillared ferrous nitroprussides. No previous study has been reported in that sense.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ90182C
The first page of this article is displayed as the abstract.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04205G
The present research endeavor is focused on designing tungsten(VI) ion-doped TiO2/rGO nanocomposites (TR NCs) via a single-step in situ wet chemical route for Co2+/Co3+-based PEO–PEG polymer gel electrolyte-assisted D–π–A carbazole dye (SK3) sensitized solar cells (DSSCs). After the synthesis of the desired W@TiO2/rGO (WTR) NCs, their physicochemical (viz., optoelectrical, structural, morphological, electrochemical, etc.) properties are studied. BET reveals a higher surface area with improved pore volumes up to 344.04 m2 g−1 and 0.918 cm3 g−1, respectively, for W0.020@Ti0.980/rGO (WTR-2) NCs as compared to others. The doctor blade technique is deployed for depositing photoanodes. EIS and M–S analysis showed improved photogenerated charge transfer and a higher carrier density, respectively, for WTR-2 NCs. Thereafter, WTR-2 NCs were further sensitized with SK3 dye and sandwiched with a Pt-counter electrode for making DSSCs, and then photovoltaic performance was studied and compared to that of bare TiO2 NPs under an AM 1.5 solar simulator. The WTR-2 NC-based DSSCs exhibited the highest conversion efficiency (η) of 6.95%, which is 3.7 and 5.2 times greater than that of TR NC-based (1.84%) and bare TiO2 NP-based (1.32%) DSSCs, respectively. Hence, the present investigation validates the effectual photovoltaic performance of the DSSCs comprising TiO2 NP-based hybrids and SK3 dye and the utilization of Co2+/Co3+-based PEO–PEG polymer gel electrolyte.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
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化学3区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合3区 | Not | Not |
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Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
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10.20 | 102 | Science Citation Index Science Citation Index Expanded | Not |
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